molecular formula C11H24N2 B1388965 N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine CAS No. 933738-32-0

N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine

Cat. No.: B1388965
CAS No.: 933738-32-0
M. Wt: 184.32 g/mol
InChI Key: KFGCGRWAWOZDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2-ethylpiperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison: N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for specific research applications .

Properties

IUPAC Name

N-ethyl-2-(2-ethylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-11-7-5-6-9-13(11)10-8-12-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGCGRWAWOZDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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